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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib

(Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI). Alflutinib is indicated for the treatment of non-small cell lung cancer

(NSCLC) harboring EGFR activating mutations, including the T790M resistance mutation. In

vivo, Alflutinib is metabolized to AST5902, and both compounds contribute to the overall

therapeutic effect. These application notes provide detailed protocols for the in vitro

characterization of AST5902 trimesylate, focusing on its kinase inhibitory activity, effects on

cancer cell proliferation, and its mechanism of action on the EGFR signaling pathway.

Quantitative Data Summary
The in vitro potency and selectivity of AST5902 trimesylate have been evaluated in various

biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory

concentration (IC50) values against a panel of protein kinases and in different cancer cell lines

with defined EGFR mutation statuses.

Table 1: AST5902 Kinase Inhibitory Activity[1]
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Kinase Target AST5902 IC50 (nM)

ALK 519

BLK 581

BRK >1000

BTK 276

EGFR 6.9

EGFR_L858R 2.9

EGFR_T790M_L858R 0.92

Table 2: AST5902 Cell-Based Proliferation IC50 Values[1]

Cell Line Cancer Type
EGFR Mutation
Status

AST5902 IC50 (nM)

A431
Epidermoid

Carcinoma
Wild Type (WT) 273.1

PC-9
Non-Small Cell Lung

Cancer
Exon 19 Deletion 6.1

H1975
Non-Small Cell Lung

Cancer
L858R/T790M 25.5

Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by

AST5902.
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EGFR Signaling Pathway Inhibition by AST5902

Experimental Protocols
EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to determine the IC50 of AST5902 against EGFR. The assay measures the
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displacement of a fluorescently labeled ATP-competitive tracer from the EGFR kinase domain.

Materials:

Recombinant EGFR kinase (Wild-Type, L858R, or L858R/T790M)

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

5X Kinase Buffer A

TR-FRET Dilution Buffer

AST5902 trimesylate

DMSO

384-well plates

Workflow Diagram:
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Kinase Assay Experimental Workflow

Procedure:
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Compound Preparation: Prepare a serial dilution of AST5902 trimesylate in DMSO.

Subsequently, create a 4X working solution of each concentration in 1X Kinase Buffer A.

Kinase/Antibody Mixture: Prepare a 2X solution of the EGFR kinase and Eu-anti-Tag

antibody in 1X Kinase Buffer A.

Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X

Kinase Buffer A.

Assay Plate Setup: To a 384-well plate, add 4 µL of each 4X AST5902 dilution.

Reaction Initiation: Add 8 µL of the 2X Kinase/Antibody mixture to each well, followed by the

addition of 4 µL of the 4X Tracer solution. The final reaction volume is 16 µL.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 665 nm and 615 nm with an excitation of 340 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the AST5902 concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP,

which is an indicator of metabolically active cells.

Materials:

NSCLC cell lines (e.g., PC-9, H1975) and A431 cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

AST5902 trimesylate

DMSO
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Sterile, opaque-walled 96-well plates

CellTiter-Glo® Reagent

Luminometer

Procedure:

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells

per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of AST5902 trimesylate in complete culture

medium. Remove the existing medium from the cells and add 100 µL of the medium

containing the various concentrations of AST5902. Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room

temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each

well.

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce

cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the

percentage of cell viability against the logarithm of the AST5902 concentration and fit the

data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation
This protocol is for the detection of phosphorylated EGFR (p-EGFR) and total EGFR in cell

lysates to assess the inhibitory effect of AST5902 on EGFR signaling.

Materials:
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H1975 cells (or other relevant cell lines)

Complete cell culture medium

AST5902 trimesylate

EGF (Epidermal Growth Factor)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once the cells reach 70-80%

confluency, serum-starve them for 12-16 hours. Treat the cells with varying concentrations of

AST5902 for 2-4 hours.

EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells

and collect the lysate.
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Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli

sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer

the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total

EGFR) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the

chemiluminescent signal using an imaging system. Use β-actin as a loading control.

Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total

EGFR.

Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of AST5902
trimesylate. The quantitative data demonstrates its potent and selective inhibitory activity

against clinically relevant EGFR mutations. These assays are essential tools for further

preclinical characterization and for elucidating the mechanisms of action of this important anti-

cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://www.benchchem.com/product/b8143721#ast5902-trimesylate-in-vitro-assay-protocol
https://www.benchchem.com/product/b8143721#ast5902-trimesylate-in-vitro-assay-protocol
https://www.benchchem.com/product/b8143721#ast5902-trimesylate-in-vitro-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8143721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

